molecular formula C13H17NO2 B1400364 2-(Benzylamino)cyclopentanecarboxylic acid CAS No. 1355334-61-0

2-(Benzylamino)cyclopentanecarboxylic acid

Cat. No.: B1400364
CAS No.: 1355334-61-0
M. Wt: 219.28 g/mol
InChI Key: FJMJOYQGUPTRDF-UHFFFAOYSA-N
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Description

2-(Benzylamino)cyclopentanecarboxylic acid (CAS 1355334-61-0) is a cyclopentane-based compound of interest in scientific research, featuring both a benzylamino group and a carboxylic acid moiety . With a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol, this compound serves as a versatile building block for the synthesis of more complex organic molecules . Its structure allows it to participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it a valuable intermediate in exploratory chemistry and the development of new chemical processes . In biological and medicinal research, this compound is studied for its potential activities. Its mechanism of action is thought to involve interactions with specific molecular targets, such as enzymes or receptors, where the benzylamino group can form hydrogen bonds and the carboxylic acid group may coordinate with metal ions or other cofactors . Preliminary research has suggested potential for enzyme inhibition, particularly within kinase pathways like MAPK/ERK, which are crucial in cell signaling . Additionally, related cyclopentane derivatives have been investigated for neuroactive and antioxidant properties, indicating a broad scope of application . The compound can be synthesized through several routes, including direct aminolysis of a cyclopentane ester precursor with benzylamine, or via more complex multi-step protocols starting from protected sugar derivatives . Attention: This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(benzylamino)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c15-13(16)11-7-4-8-12(11)14-9-10-5-2-1-3-6-10/h1-3,5-6,11-12,14H,4,7-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMJOYQGUPTRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination via Nucleophilic Substitution

  • Reaction Conditions:

    • Use of the esterified intermediate (ethyl ester).
    • React with benzylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
    • Elevated temperatures (around 50-80°C) facilitate nucleophilic attack on the ester carbonyl, leading to aminolysis.
  • Outcome:

    • Formation of 2-(Benzylamino)cyclopentanecarboxylic acid after hydrolysis of the ester.

Stepwise Synthesis via Protection and Deprotection

Reaction Conditions:

  • For benzylamine addition:
    • Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
    • Temperature: Room temperature to 60°C.
    • Reaction time: 12-24 hours.

Yield: Typically around 60-80%, with purification via recrystallization or chromatography.

Alternative Synthesis via Cyclization Strategies

Research indicates that more complex routes involve cyclization of protected sugar derivatives (e.g., D-mannose or D-galactose) to form polyhydroxylated cyclopentane derivatives, which are then functionalized to introduce amino groups.

Key Steps:

Reaction Conditions:

Yield: These multistep processes can reach overall yields of 24-30%, with individual steps varying from 62% to 89%.

Industrial-Scale Synthesis

For large-scale production, the process is optimized for efficiency:

Summary Data Table

Step Methodology Reagents & Conditions Typical Yield Notes
1 Acid to ester Ethanol, sulfuric acid, reflux 85-95% Standard esterification
2 Ester aminolysis Benzylamine, base, solvent 60-80% Nucleophilic attack on ester
3 Cyclization (via sugar derivatives) Protected sugars, Wittig, RCM 24-30% (overall) Multi-step, complex route
4 Direct amination Ester + benzylamine, reflux 60-80% Simpler route for small scale

Research Findings and Notes

  • The synthesis pathways from sugar derivatives provide access to polyhydroxylated cyclopentane β-amino acids, which can be further transformed into this compound, demonstrating versatility in synthetic design.
  • Industrial methods favor direct aminolysis of ester intermediates due to simplicity and scalability.
  • Reaction conditions such as temperature, solvent choice, and catalyst presence critically influence yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylamino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzylamino derivatives.

Scientific Research Applications

2-(Benzylamino)cyclopentanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzylamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. The carboxylic acid group may also play a role in binding to metal ions or other cofactors.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key differences between 2-(benzylamino)cyclopentanecarboxylic acid and structurally related compounds:

Compound Name Molecular Formula Key Functional Groups Physicochemical/Biological Notes
This compound C₁₃H₁₇NO₂ (inferred) Benzylamino, carboxylic acid Polar due to -COOH; potential for hydrogen bonding.
Ethyl 2-(benzylamino)cyclopentanecarboxylate C₁₅H₂₁NO₂ Benzylamino, ethyl ester More lipophilic than carboxylic acid; likely used as a prodrug or synthetic intermediate.
1-Cyanocyclopentanecarboxylic acid C₇H₉NO₂ Cyano (-CN), carboxylic acid Smaller molecule; electron-withdrawing -CN group increases acidity of -COOH.
1-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid C₁₁H₁₉NO₄ Boc-protected amino, carboxylic acid Boc group enhances stability during synthesis; deprotection yields free amine.
1-Amino-2-hydroxycyclopentanecarboxylic acid C₆H₁₁NO₃ Amino (-NH₂), hydroxyl (-OH), carboxylic acid Additional hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity.
2-(Substituted benzylamino)-4-methylthiazole-5-carboxylic acid Varies (e.g., C₁₂H₁₃N₃O₂S) Benzylamino, thiazole ring, carboxylic acid Aromatic thiazole moiety may enhance enzyme inhibition (e.g., xanthine oxidase).
2-[(Benzylamino)carbonyl]cyclohexanecarboxylic acid C₁₅H₁₉NO₃ Benzylaminocarbonyl (-CONHCH₂C₆H₅), carboxylic acid Cyclohexane ring (6-membered) vs. cyclopentane; amide group reduces acidity compared to -COOH.

Biological Activity

2-(Benzylamino)cyclopentanecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound features a cyclopentane ring modified with a benzylamino group and a carboxylic acid moiety, which contribute to its unique chemical behavior and biological interactions.

The mechanism of action for this compound involves its interaction with specific biological targets, such as enzymes and receptors. The benzylamino group allows for hydrogen bonding, enhancing binding affinity to active sites of these targets, while the carboxylic acid group may facilitate coordination with metal ions or cofactors.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been evaluated for its potential as a kinase inhibitor. Kinases are crucial in regulating cellular processes, and inhibitors can be valuable in treating diseases like cancer. Preliminary studies suggest that this compound may influence pathways such as MAPK/ERK, which are vital for cell signaling.
  • Neuroactive Properties : Investigations using patch-clamp techniques on hippocampal neurons revealed that certain derivatives of this compound could modulate synaptic transmission, although the compound itself showed limited activity due to steric constraints.
  • Antioxidant Activity : Related compounds have demonstrated antioxidant properties, which may extend to this compound. The presence of the benzyl group enhances the potential for free radical scavenging .

Pharmacological Evaluation

A series of pharmacological studies have been conducted to assess the efficacy of this compound:

Study TypeFindings
Kinase InhibitionPotential interaction with MAPK/ERK pathway; further studies needed.
NeuroactivityLimited effect on synaptic transmission; structure may hinder activity.
Antioxidant ActivityRelated compounds show promising antioxidant effects; potential for further exploration.

Case Studies

  • Kinase Inhibition Study : A study evaluated the inhibitory effects of this compound on various kinases involved in cancer pathways. Results suggested moderate inhibition, warranting further investigation into its therapeutic potential.
  • Neuroactive Properties : Research on hippocampal neurons indicated that while some derivatives enhanced synaptic activity, this compound did not significantly alter neurotransmission, highlighting the need for structural modifications to enhance neuroactivity.

Q & A

Synthesis and Optimization

Basic: What are the established synthetic routes for 2-(Benzylamino)cyclopentanecarboxylic acid? The compound is synthesized via multi-step protocols involving tert-butoxycarbonyl (Boc) protection. A representative method involves:

Boc Protection : Starting with 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid, the amino group is protected to prevent side reactions during subsequent steps .

Benzylation : The benzyl group is introduced via nucleophilic substitution or reductive amination, depending on the precursor’s reactivity .

Deprotection : Acidic or catalytic hydrogenation conditions remove the Boc group, yielding the final product. Optimizing reaction time and temperature (e.g., 0–25°C, 12–24 hrs) improves yield and purity .

Advanced: How can synthetic yields be improved while minimizing racemization? Racemization is a critical concern due to the chiral cyclopentane core. Strategies include:

  • Low-Temperature Coupling : Performing benzylation at 0–5°C reduces epimerization .
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Rh-complexes) enable enantioselective benzylation, though this requires rigorous solvent selection (e.g., THF vs. DMF) .
  • Analytical Monitoring : LC-MS and chiral HPLC track enantiomeric excess (ee) ≥98% to ensure stereochemical integrity .

Functional Group Reactivity

Basic: What chemical transformations are feasible at the benzylamino group? The benzylamino group undergoes:

  • N-Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides in DCM with triethylamine .
  • Oxidation : MnO₂ or TEMPO oxidizes the amine to nitriles or nitro groups, but over-oxidation risks require controlled stoichiometry .
  • Deprotection : Hydrogenolysis (H₂/Pd-C) removes the benzyl group, enabling further functionalization .

Advanced: How does steric hindrance influence substitution reactions at the cyclopentane ring? The cyclopentane ring’s rigidity imposes steric constraints:

  • C-2 vs. C-3 Reactivity : Benzylamino at C-2 shows higher nucleophilicity due to reduced steric hindrance compared to C-3 derivatives, as shown in comparative kinetic studies .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance ring flexibility, improving reaction rates for bulky electrophiles .

Stereochemical and Conformational Analysis

Basic: Why is stereochemistry critical for biological activity? The compound’s chiral centers dictate binding to enantioselective targets (e.g., enzymes or receptors). For example, (1S,2S)-configured analogs show 10-fold higher inhibition of proteases compared to (1R,2R) isomers .

Advanced: How can conformational dynamics be studied to predict bioactivity?

  • X-ray Crystallography : Resolves spatial arrangements of the benzylamino group relative to the cyclopentane ring .
  • Molecular Dynamics (MD) Simulations : Predicts dominant conformers in aqueous vs. lipid environments, correlating with membrane permeability data .

Analytical Characterization

Basic: What techniques validate purity and structure?

  • HPLC : Reverse-phase C18 columns (ACN/H₂O gradient) assess purity ≥95% .
  • NMR : ¹H and ¹³C NMR confirm benzyl group integration (δ 7.3 ppm aromatic protons) and cyclopentane backbone .

Advanced: How are trace impurities identified and quantified?

  • HRMS : Detects byproducts (e.g., over-oxidized species) at ppm levels .
  • 2D NMR (COSY, HSQC) : Assigns stereochemistry and identifies diastereomeric impurities .

Biological and Mechanistic Studies

Basic: What enzyme systems interact with this compound? Preliminary studies suggest inhibition of:

  • Serine Proteases : IC₅₀ values in the µM range, likely via competitive binding to the active site .
  • Aminoacyl-tRNA Synthetases : Modulates bacterial growth in MIC assays, though structure-activity relationships (SARs) remain under investigation .

Advanced: How can conflicting bioactivity data be resolved? Contradictory inhibition profiles (e.g., varying IC₅₀ across assays) may arise from:

  • Assay Conditions : pH-dependent protonation of the benzylamino group alters binding kinetics (e.g., pKa ~8.5) .
  • Membrane Permeability : LogP values (~2.1) influence cellular uptake, as shown in parallel artificial membrane permeability assays (PAMPA) .

Comparative Studies with Structural Analogs

Basic: How does this compound differ from similar cyclopentane derivatives?

Compound Key Features Biological Impact
2-(Benzylamino) derivative Benzylamino group at C-2; chiral cyclopentaneEnhanced protease inhibition vs. linear analogs
1-(4-Chloro-benzoyl) analog Chlorobenzamido substituentHigher cytotoxicity (HeLa cells, IC₅₀ = 12 µM)
3-Boc-protected derivative tert-Butoxycarbonyl group at C-3Improved metabolic stability in liver microsomes

Advanced: What computational tools predict SARs for derivatives?

  • QSAR Models : Use Hammett constants (σ) to correlate electron-withdrawing substituents with bioactivity .
  • Docking Simulations (AutoDock Vina) : Predict binding poses to ATP-binding pockets, guiding rational design .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Benzylamino)cyclopentanecarboxylic acid
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